molecular formula C7H11BrN2O2S B11783487 5-Bromo-1-isopropyl-4-(methylsulfonyl)-1H-pyrazole

5-Bromo-1-isopropyl-4-(methylsulfonyl)-1H-pyrazole

Katalognummer: B11783487
Molekulargewicht: 267.15 g/mol
InChI-Schlüssel: MYOHRSZDBAUZPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-1-isopropyl-4-(methylsulfonyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromine atom at position 5, an isopropyl group at position 1, and a methylsulfonyl group at position 4. These substituents confer unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Vorbereitungsmethoden

The synthesis of 5-Bromo-1-isopropyl-4-(methylsulfonyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable pyrazole precursor, followed by the introduction of the isopropyl and methylsulfonyl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. detailed synthetic routes and reaction conditions are often proprietary and may vary between different research and industrial laboratories.

Analyse Chemischer Reaktionen

5-Bromo-1-isopropyl-4-(methylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at position 5 can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The methylsulfonyl group can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Bromo-1-isopropyl-4-(methylsulfonyl)-1H-pyrazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Bromo-1-isopropyl-4-(methylsulfonyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The molecular pathways involved can vary, but typically include binding to active sites or allosteric sites on target proteins, leading to inhibition or modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

5-Bromo-1-isopropyl-4-(methylsulfonyl)-1H-pyrazole can be compared with other similar compounds, such as:

    5-Bromo-1-isopropyl-4-methyl-1H-pyrazole: Lacks the methylsulfonyl group, which may result in different chemical and biological properties.

    1-Isopropyl-4-(methylsulfonyl)-1H-pyrazole: Lacks the bromine atom, which may affect its reactivity and applications.

    5-Bromo-1-isopropyl-1H-pyrazole:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct properties and make it suitable for various specialized applications.

Eigenschaften

Molekularformel

C7H11BrN2O2S

Molekulargewicht

267.15 g/mol

IUPAC-Name

5-bromo-4-methylsulfonyl-1-propan-2-ylpyrazole

InChI

InChI=1S/C7H11BrN2O2S/c1-5(2)10-7(8)6(4-9-10)13(3,11)12/h4-5H,1-3H3

InChI-Schlüssel

MYOHRSZDBAUZPD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C(=C(C=N1)S(=O)(=O)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.